![molecular formula C9H7ClN2O B2841570 (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-31-0](/img/structure/B2841570.png)
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is not fully understood. However, it has been suggested that it works by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potential application in the treatment of cancer and neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully explore its potential.
Orientations Futures
There are several future directions for the research on (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine. One direction is to further explore its mechanism of action and identify its target molecules. Another direction is to study its potential application in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine could lead to its wider application in various fields.
In conclusion, (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in various fields.
Méthodes De Synthèse
The synthesis of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been achieved using different methods. One of the most common methods is the reaction of 5-chloroindole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine as a yellow solid.
Applications De Recherche Scientifique
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been studied for its potential application in various fields. It has been found to possess anticancer properties and has been tested against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECRRMZQAVUEI-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

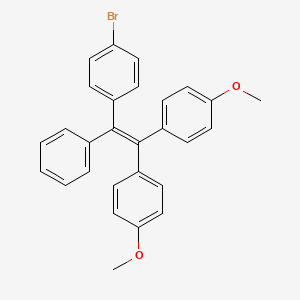
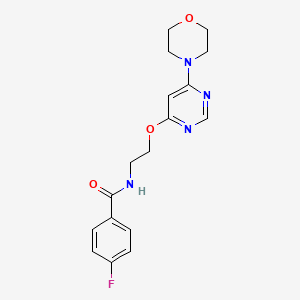

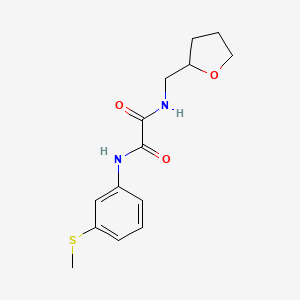
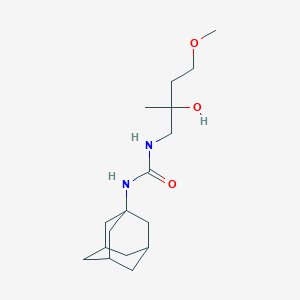
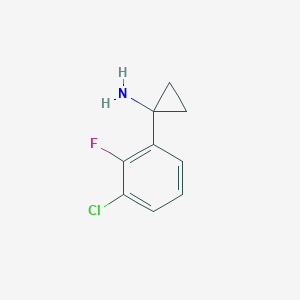
![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)
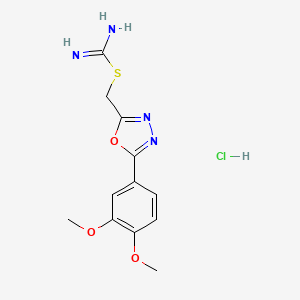

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)